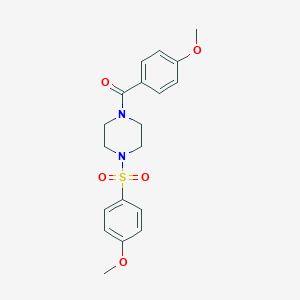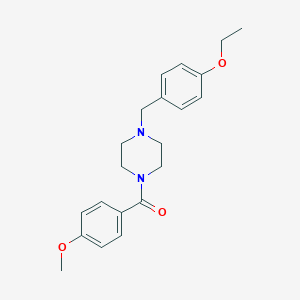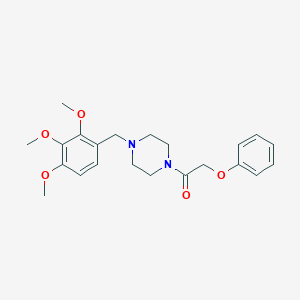
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: is a complex organic compound characterized by the presence of a piperazine ring substituted with methoxy-benzenesulfonyl and methoxy-phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxy-Benzenesulfonyl Group: The piperazine ring is then reacted with 4-methoxy-benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the methoxy-benzenesulfonyl group.
Attachment of Methoxy-Phenyl Group: Finally, the compound is reacted with 4-methoxy-benzoyl chloride to attach the methoxy-phenyl group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of 4-methoxy-benzenesulfonic acid or 4-methoxy-benzoic acid.
Reduction: Formation of 4-(4-methoxy-benzenesulfanyl)-piperazin-1-yl-(4-methoxy-phenyl)-methanone.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of sulfonyl and methoxy groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The sulfonyl and methoxy groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: Similar structure but with a chloro group instead of a methoxy group.
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-hydroxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
- The presence of two methoxy groups in 1-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE provides unique electronic properties that can influence its reactivity and interactions with biological targets.
- The combination of sulfonyl and methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C19H22N2O5S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-5-3-15(4-6-16)19(22)20-11-13-21(14-12-20)27(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3 |
InChI Key |
BQVKFOVUMHMRMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-BROMOPHENOXY)-1-[4-(4-ETHYLBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)

![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247796.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)

